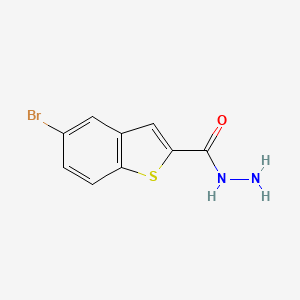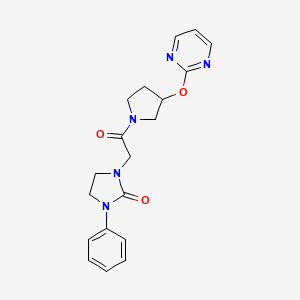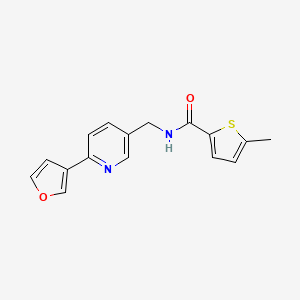
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfonyl group, and a methoxypyrrolidinyl group attached to a piperidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
科学的研究の応用
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a tool for probing specific biological pathways.
準備方法
The synthesis of 1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dichlorophenyl sulfonyl intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate nucleophile to form the dichlorophenyl sulfonyl intermediate.
Formation of the methoxypyrrolidinyl intermediate: This step involves the reaction of 3-methoxypyrrolidine with a suitable electrophile to form the methoxypyrrolidinyl intermediate.
Coupling of intermediates: The final step involves the coupling of the dichlorophenyl sulfonyl intermediate with the methoxypyrrolidinyl intermediate in the presence of a base to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyrrolidinyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and piperidine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the nature of the target and the context of the study.
類似化合物との比較
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
1-((2,5-Dichlorophenyl)sulfonyl)-4-(pyrrolidin-1-yl)piperidine: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-((2,5-Dichlorophenyl)sulfonyl)-4-(morpholin-1-yl)piperidine: This compound contains a morpholine ring instead of a pyrrolidine ring, which may influence its solubility and pharmacokinetic properties.
1-((2,5-Dichlorophenyl)sulfonyl)-4-(piperidin-1-yl)piperidine: This compound lacks the additional nitrogen-containing ring, which may impact its binding affinity and selectivity for specific targets.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3S/c1-23-14-6-7-19(11-14)13-4-8-20(9-5-13)24(21,22)16-10-12(17)2-3-15(16)18/h2-3,10,13-14H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPIHMIUSXXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline](/img/structure/B2782740.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate](/img/structure/B2782743.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)

![2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2782747.png)

![2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2782751.png)






